molecular formula C13H12OS B6370118 3'-(Methylthio)-1,1'-biphenyl-3-OL CAS No. 904086-05-1

3'-(Methylthio)-1,1'-biphenyl-3-OL

Cat. No.: B6370118
CAS No.: 904086-05-1
M. Wt: 216.30 g/mol
InChI Key: WJBKRJXVRMJFFQ-UHFFFAOYSA-N
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Description

3’-(Methylthio)-1,1’-biphenyl-3-OL is an organic compound characterized by the presence of a biphenyl structure with a methylthio group at the 3’ position and a hydroxyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Methylthio)-1,1’-biphenyl-3-OL can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods: Industrial production of 3’-(Methylthio)-1,1’-biphenyl-3-OL may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3’-(Methylthio)-1,1’-biphenyl-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methylthio group can be reduced to a thiol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 3’-(Methylthio)-1,1’-biphenyl-3-one.

    Reduction: Formation of 3’-(Methylthio)-1,1’-biphenyl-3-thiol.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

3’-(Methylthio)-1,1’-biphenyl-3-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-(Methylthio)-1,1’-biphenyl-3-OL involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 3-(Methylthio)propionic acid
  • 3-Methylthio-1-propanol
  • 3-Methylthio-1-propanal

Comparison: 3’-(Methylthio)-1,1’-biphenyl-3-OL is unique due to its biphenyl structure, which imparts distinct chemical and physical properties compared to simpler methylthio compounds.

Properties

IUPAC Name

3-(3-methylsulfanylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h2-9,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBKRJXVRMJFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683487
Record name 3'-(Methylsulfanyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904086-05-1
Record name 3'-(Methylsulfanyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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